3-Iodobenzo[b]thiophene
Overview
Description
3-Iodobenzo[b]thiophene is an aromatic heterocyclic compound . It is a part of the benzo[b]thiophene ring system .
Synthesis Analysis
A new environmentally benign iodine-mediated one-pot iodocyclization/alkylation strategy for the synthesis of benzo[b]thiophene derivatives starting from 2-alkynylthioanisoles has been developed . The synthesis of a diverse population of 2,3-disubstituted benzo[b]thiophenes was achieved in high yields by employing moderate reaction conditions using 1,3-dicarbonyl substrates as the nucleophile and various substituted propargyl alcohols as both the cyclization precursor and the alkylating agent .Molecular Structure Analysis
The molecular formula of 3-Iodobenzo[b]thiophene is C8H5IS . Its molecular weight is 260.09500 .Chemical Reactions Analysis
The reaction of sulfonhydrazides with internal alkynes under electrochemical conditions leads to the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .Scientific Research Applications
Antitumor and Antiviral Properties
Thienothiophene derivatives, which include compounds like 3-Iodobenzo[b]thiophene, have been found to possess diverse biological activities. They are particularly noted for their antitumor and antiviral properties, making them valuable in the development of new therapeutic agents .
Antibiotic Properties
These compounds also exhibit antibiotic properties, which can be harnessed in the fight against various bacterial infections. They have shown effectiveness against a range of bacteria, including B. subtilis, E. coli, P. vulgaris, and S. aureus .
Antiglaucoma Drugs
Another application of thienothiophene derivatives is in the treatment of glaucoma. They are used as antiglaucoma drugs, helping to reduce intraocular pressure and protect optic nerve damage .
Inhibitors of Platelet Aggregation
These compounds can also act as inhibitors of platelet aggregation, which is crucial in preventing thrombosis and managing cardiovascular diseases .
5. Synthesis of Thiophene Incorporating Pyrazolone Moieties Thiophene derivatives have been synthesized incorporating pyrazolone moieties for potential therapeutic applications. This synthesis involves diazo coupling of diazonium salt with various pyrazolone compounds .
Condensation Reactions for Derivative Synthesis
The Paal–Knorr reaction is utilized in the synthesis of thiophene derivatives through condensation of 1,4-dicarbonyl compounds with sulfurizing agents. This method can generate 3-hydroxy-2-thiophene carboxylic derivatives with potential scientific applications .
Anti-microbial Applications
Thiophene derivatives have been synthesized for their anti-microbial properties. A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were created using Gewald synthesis and showed promise as anti-microbial agents .
Safety and Hazards
Future Directions
The reported methodologies may be used to synthesize more functionalized benzo[b]thiophene structures that can be used in both biomedical and organic electronic applications . Benzo[b]thiophenes have diverse applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV and antiinflammatory activities . The use of benzo[b]thiophene derivatives in other fields has also been reported .
Mechanism of Action
Target of Action
3-Iodobenzo[b]thiophene is a type of 1-benzothiophene , which are aromatic heterocyclic compounds containing the benzo[b]thiophene ring system . The primary targets of 3-Iodobenzo[b]thiophene include Prothrombin, Trypsin-1, and Urokinase-type plasminogen activator . These targets play crucial roles in blood coagulation and fibrinolysis, which are essential processes in the human body.
Mode of Action
The synthesis of 3-Iodobenzo[b]thiophene involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Biochemical Pathways
The synthesis of 3-iodobenzo[b]thiophene involves the reaction of aryne intermediates with a variety of sulfides, which are attractive methods for preparing a wide range of organosulfur compounds .
Result of Action
It is known that the compound has the potential to be used in a broad range of research fields, including pharmaceutical sciences and materials chemistry .
properties
IUPAC Name |
3-iodo-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYKQNXIPVCRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455143 | |
Record name | 3-Iodobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodobenzo[b]thiophene | |
CAS RN |
36748-88-6 | |
Record name | 3-Iodobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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